molecular formula C12H17N3O3 B1443362 tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1107625-56-8

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No. B1443362
M. Wt: 251.28 g/mol
InChI Key: YJISXFZCCSILHK-UHFFFAOYSA-N
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Description

“tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a compound that is part of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . These compounds are used as mTOR kinase and PI3 kinase inhibitors . They play an important role in intracellular signal transduction .


Synthesis Analysis

The synthesis of similar compounds involves a seven-step process starting from dimethyl malonate . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps . For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate involves a seven-step process .

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medical Chemistry
    • Application Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of New Pyrido[2,3-d]pyrimidin-5-one, Pyrido[2,3-d]pyrimidin-7-one, and Pyrimidino[4,5-d][1,3]oxazine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
    • Methods of Application : The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Anti-Cancer Activities

    • Field : Medical Chemistry
    • Application Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-cancer activities . The anti-cancer effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital cancer mediators .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-cancer effects .
  • Synthesis of Pyrimidino[4,5-d][1,3]oxazines

    • Field : Organic Chemistry
    • Application Summary : Methods were developed for the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
    • Methods of Application : The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antioxidant Activities

    • Field : Medical Chemistry
    • Application Summary : Pyrimidines have been found to display a range of pharmacological effects including antioxidant activities . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital oxidative stress mediators .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Antibacterial Activities

    • Field : Medical Chemistry
    • Application Summary : Pyrimidines have been found to display a range of pharmacological effects including antibacterial activities . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital bacterial mediators .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

Future Directions

The future directions of research on these compounds could involve improving the synthesis process. For example, the oxidation of 2,3,6-trimethylphenol with tert-butyl hydroperoxide to form 2,3,5-trimethylbenzoquinone was conducted in continuous-flow microreactors . This shows the potential for process intensification in the synthesis of similar compounds .

properties

IUPAC Name

tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-6-8-5-13-10(17-4)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISXFZCCSILHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732412
Record name tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

CAS RN

1107625-56-8
Record name tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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